molecular formula C26H25N3O3S2 B11528498 N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11528498
M. Wt: 491.6 g/mol
InChI Key: FHBGZSHQKHOHEY-UHFFFAOYSA-N
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Description

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with an amine or thiol group on the benzothiazole ring.

    Final Coupling: The final step involves coupling the benzothiazole derivative with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, palladium on carbon

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Amines: From reduction of nitro groups

    Substituted Aromatics: From electrophilic substitution reactions

Scientific Research Applications

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with cytokine receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
  • N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
  • N-[2-(Propylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Uniqueness

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to the presence of the butoxyphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H25N3O3S2/c1-2-3-15-32-21-12-9-19(10-13-21)27-24(30)17-33-26-29-22-14-11-20(16-23(22)34-26)28-25(31)18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3,(H,27,30)(H,28,31)

InChI Key

FHBGZSHQKHOHEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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